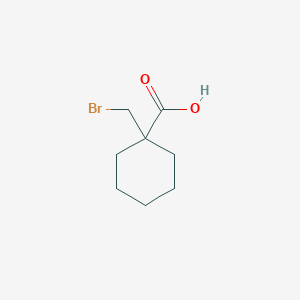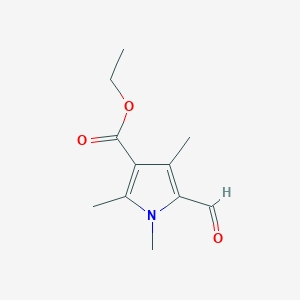![molecular formula C7H9NOS2 B6612077 N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine CAS No. 19795-93-8](/img/structure/B6612077.png)
N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine is a chemical compound with the molecular formula C7H9NOS2 It is known for its unique structure, which includes a benzodithiol ring fused with a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine typically involves the reaction of 3-nitroso-4,5,6,7-tetrahydro-3H-1,2-benzodithiole with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3Z)-4,7-bis(4-methoxyphenyl)-2,4,5,6-tetrahydro-3H-1,2,4-triazepin-3-ylidene]methanamine hydroiodide
- O-benzoylhydroxylamines
- Triazines and tetrazines
Uniqueness
N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine is unique due to its benzodithiol ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of stability and reactivity that makes it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
(NE)-N-(4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-8-7-5-3-1-2-4-6(5)10-11-7/h9H,1-4H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNYOVSUFBBRK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO)SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)/C(=N\O)/SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)

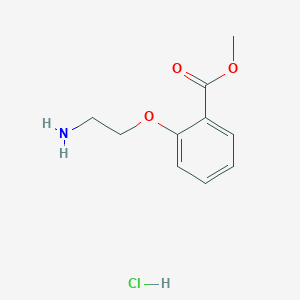
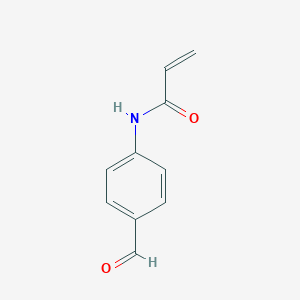
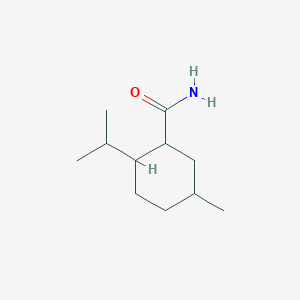

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)
